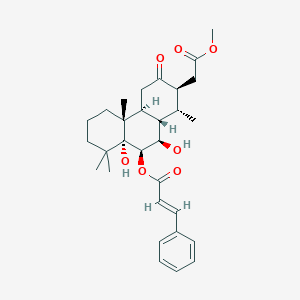
N-Desmethyldanofloxacin
Übersicht
Beschreibung
Synthesis Analysis
The specific synthesis process for N-desmethyldanofloxacin itself is not directly detailed in available literature. However, it is understood to be a primary metabolite of danofloxacin, indicating its formation through metabolic pathways rather than synthetic chemical processes. Danofloxacin's synthesis involves several steps, including methylation and condensation reactions, that lead to the final fluoroquinolone structure. Modifications in these synthetic pathways, such as demethylation, could theoretically yield this compound in a controlled setting outside of biological metabolism (Yu Xin-hong, 2008).
Molecular Structure Analysis
The molecular structure of this compound is closely related to that of its parent compound, danofloxacin, but with the absence of a methyl group. This structural difference could affect its binding affinity to bacterial DNA gyrase, the target enzyme of fluoroquinolones, potentially altering its antibacterial activity. Studies on similar compounds, like ofloxacin and its enantiomers, demonstrate how slight modifications in molecular structure can significantly impact biological activity and interaction with target proteins (L. A. Mitscher et al., 1987).
Chemical Reactions and Properties
This compound's chemical properties would be influenced by its fluoroquinolone backbone and the absence of a methyl group. The presence of fluorine atoms contributes to the molecule's stability and enhances its penetration through bacterial cell walls. The desmethylation might slightly reduce its lipophilicity, potentially affecting its distribution and metabolism within the body. The compound's reactivity and interactions with other substances, such as its ability to form complexes with metal ions, could also vary from those of danofloxacin, impacting its environmental fate and biological efficacy.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its pharmacokinetic behavior and environmental impact. While specific data on this compound are not provided, related compounds exhibit characteristics that suggest a high degree of stability and moderate solubility in water, factors that are important for oral bioavailability and therapeutic efficacy. The modifications in its structure could alter these properties, influencing its absorption, distribution, and elimination profiles (L. White et al., 2012).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
N-Desmethyldanofloxacin wird als Referenzstandard in pharmazeutischen Tests verwendet . Es ist entscheidend, um die Qualität, Sicherheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten. Die Verbindung hilft bei der Identifizierung, Quantifizierung und Bestimmung von Verunreinigungen und Abbauprodukten in der Arzneisubstanz .
Aquakultur
This compound, ein Hauptmetabolit von Danofloxacin, wurde im Muskel- und Hautgewebe von Europäischem Wolfsbarsch nachgewiesen . Danofloxacin ist ein synthetisches Antibiotikum mit breitem antibakteriellem und antimikoplasmalem Wirkungsspektrum, das in der Aquakultur weit verbreitet ist . Die Verbindung wird verwendet, um die Gesundheit der Fische und die Sicherheit der Verbraucher zu gewährleisten .
Veterinärmedizin
Als Metabolit von Danofloxacin ist this compound in der Veterinärmedizin relevant. Danofloxacin ist ein Fluorchinolon-Antibiotikum, das zur Behandlung von Infektionen bei Tieren eingesetzt wird. Das Vorhandensein von this compound kann auf die Verwendung von Danofloxacin hinweisen .
Umweltüberwachung
This compound kann als Indikator für Umweltverschmutzung verwendet werden. Als Metabolit eines häufig verwendeten Veterinär-Antibiotikums kann sein Vorhandensein in Umweltproben auf eine Kontamination durch landwirtschaftlichen Abfluss hinweisen .
Lebensmittelsicherheit
Im Kontext der Lebensmittelsicherheit ist this compound für die Rückstandsanalyse in Aquakulturfischen von Bedeutung . Das Vorhandensein der Verbindung kann auf die Verwendung von Danofloxacin hinweisen, das Höchstmengenlimits unterliegt .
Studien zum mikrobiellen Metabolismus
This compound wird durch die Biotransformation von Danofloxacin durch verschiedene mikrobielle Arten gebildet
Wirkmechanismus
Target of Action
N-Desmethyldanofloxacin, a metabolite of Danofloxacin , primarily targets DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication. By targeting this enzyme, this compound inhibits bacterial DNA replication, leading to cell death .
Mode of Action
This compound binds to the DNA gyrase, inhibiting its activity . This prevents the relaxation of supercoiled DNA that is required for transcription and replication. As a result, the bacterial cell cannot replicate its DNA, which halts cell division and leads to cell death .
Biochemical Pathways
This compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the replication process leads to cell death, effectively stopping the infection. Additionally, several microorganisms can metabolize Danofloxacin into this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is a metabolite of Danofloxacin, which is usually administered intravenously, intramuscularly, or intragastrically . After administration, Danofloxacin is metabolized into this compound . The elimination half-life, mean residence time, and total body clearance of Danofloxacin vary depending on the route of administration .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By targeting DNA gyrase and inhibiting DNA replication, it causes bacterial cell death . This makes it an effective treatment for infections caused by bacteria susceptible to Danofloxacin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s action .
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c19-14-4-12-15(5-16(14)21-7-9-3-11(21)6-20-9)22(10-1-2-10)8-13(17(12)23)18(24)25/h4-5,8-11,20H,1-3,6-7H2,(H,24,25)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZDPJRHQVYKPA-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC5CC4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C[C@@H]5C[C@H]4CN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108461-04-7 | |
| Record name | N-Desmethyldanofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108461047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between danofloxacin and N-Desmethyldanofloxacin in horses?
A1: this compound is the primary metabolite of danofloxacin in horses. [] This means that after a horse is administered danofloxacin, their body metabolizes it, resulting in the formation of this compound.
Q2: Are there methods for simultaneously measuring danofloxacin and this compound in food-producing animals?
A3: Yes, researchers have developed liquid chromatography techniques with fluorescence detection to simultaneously determine the concentrations of both danofloxacin and this compound in edible tissues of cattle and chickens. [] This is particularly important for ensuring food safety and monitoring residue levels of veterinary drugs in food products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



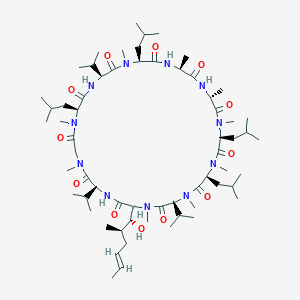

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)
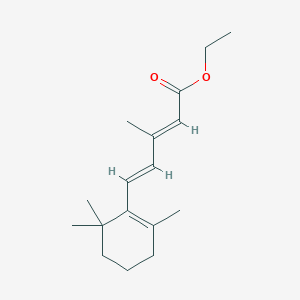

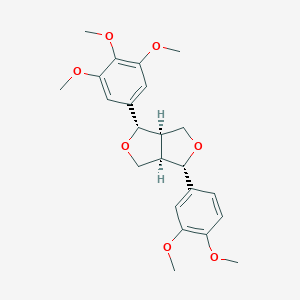
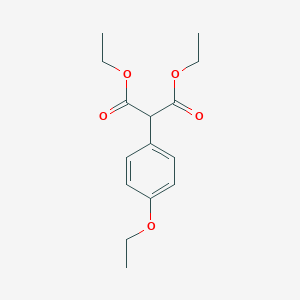
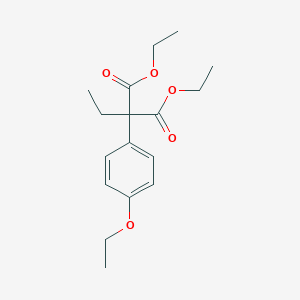
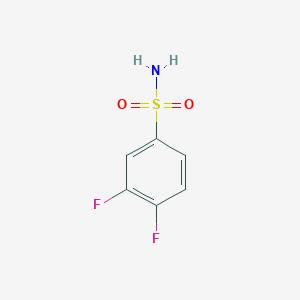
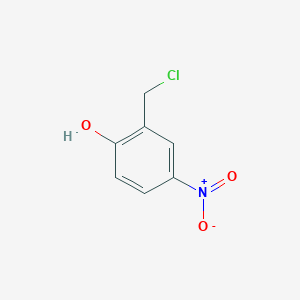
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
